18-Hydroxyoctadecanoic acid

Übersicht

Beschreibung

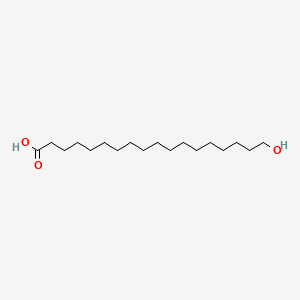

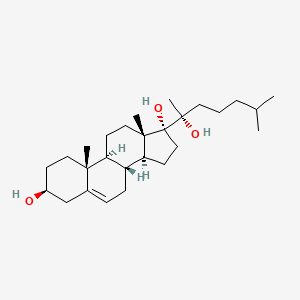

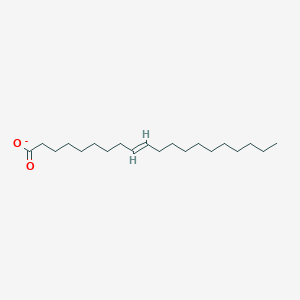

18-Hydroxyoctadecanoic acid is an omega-hydroxy-long-chain fatty acid that is octadecanoic (stearic) acid in which one of the hydrogens of the terminal methyl group has been replaced by a hydroxy group . It has a role as an apoptosis inducer . It is a hydroxyoctadecanoic acid and an omega-hydroxy-long-chain fatty acid . It is a conjugate acid of an 18-hydroxyoctadecanoate . 18-Hydroxyoctadecanoic acid is a natural product found in Pinus radiata and Arabidopsis thaliana .

Synthesis Analysis

A procedure was developed for the synthesis of dual-functional oligomers by utilizing lipase catalysis in a one-pot synthesis route . In another study, linseed oil and birch bark were used to retrieve an ω-hydroxy fatty acid monomer containing an epoxide functionality .

Molecular Structure Analysis

The molecular formula of 18-Hydroxyoctadecanoic acid is C18H36O3 . The IUPAC name is 18-hydroxyoctadecanoic acid . The InChI code is InChI=1S/C18H36O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h19H,1-17H2,(H,20,21) . The InChIKey is VLHZUYUOEGBBJB-UHFFFAOYSA-N . The Canonical SMILES is C(CCCCCCCC(=O)O)CCCCCCCCO .

Chemical Reactions Analysis

In early atherosclerosis, 18-Hydroxyoctadecanoic acid is generated in macrophages by 15-lipoxygenase-1 . This enhances protective mechanisms through peroxisome proliferator-activated receptor (PPAR)-g activation leading to increased clearance of lipid and lipid-laden cells from the arterial wall .

Physical And Chemical Properties Analysis

The molecular weight of 18-Hydroxyoctadecanoic acid is 300.5 g/mol . The XLogP3 is 5.3 . The Hydrogen Bond Donor Count is 2 . The Hydrogen Bond Acceptor Count is 3 . The Rotatable Bond Count is 17 .

Wissenschaftliche Forschungsanwendungen

Chemical Properties

18-Hydroxyoctadecanoic acid, also known as Octadecanoic acid, 18-hydroxy, is a product in the category of Fatty Acids (FA) with Hydroxy (OH) . It has a molecular formula of

C18H36O3C_{18}H_{36}O_{3}C18H36O3

and a molecular weight of 300.48 .Biological Role

18-Hydroxyoctadecanoic acid plays a significant role in biological processes. It acts as an apoptosis inducer , which means it can induce the process of programmed cell death in multi-celled organisms .

Role in Gel Formation

Although the specific research is on 12-Hydroxyoctadecanoic acid, it’s worth noting that hydroxy fatty acids like 18-Hydroxyoctadecanoic acid could potentially have similar properties. The study shows that 12-Hydroxyoctadecanoic acid can act as a gelator in water-surfactant systems . This suggests that 18-Hydroxyoctadecanoic acid might also have potential applications in the formation of gels.

Role in Lipid Research

18-Hydroxyoctadecanoic acid is classified under Research Grade Lipids . This indicates its use in lipid research, which involves studying the structure, function, and biological roles of lipids.

Role in Drug Development

The apoptosis-inducing property of 18-Hydroxyoctadecanoic acid suggests its potential use in drug development, particularly in the development of drugs for diseases where inducing apoptosis could be beneficial, such as cancer.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

18-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h19H,1-17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHZUYUOEGBBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3155-42-8 | |

| Record name | 18-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-HYDROXYOCTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR5P6ICT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

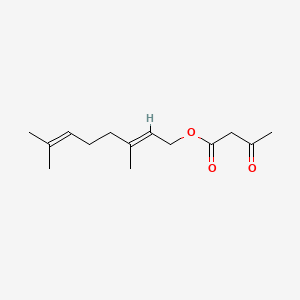

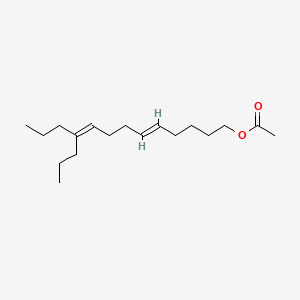

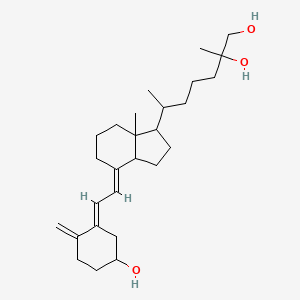

Feasible Synthetic Routes

Q & A

Q1: What is the role of 18-Hydroxyoctadecanoic acid in plant cuticles?

A1: 18-Hydroxyoctadecanoic acid is a key monomer in the formation of cutin, a plant biopolyester found in the cuticle of leaves, fruits, and other aerial plant organs. Cutin, along with waxes, forms a protective barrier against environmental stresses such as dehydration, UV radiation, and pathogen attack [].

Q2: How is 18-Hydroxyoctadecanoic acid incorporated into plant cutin?

A2: Research suggests that 18-Hydroxyoctadecanoic acid, particularly its 9,10-epoxy derivative, forms linear polyester chains within the cutin structure []. These chains are thought to contribute to the ordered lamellae observed in some plant cuticles, such as those of Hedera helix leaves [].

Q3: What is the significance of 9,10-epoxy-18-hydroxyoctadecanoic acid in plant-pathogen interactions?

A3: Studies have shown that cis-9,10-epoxy-18-hydroxyoctadecanoic acid, a derivative of 18-Hydroxyoctadecanoic acid, acts as a potent inducer of appressorium formation in the rice blast fungus Magnaporthe grisea []. This finding highlights the role of cutin monomers as chemical signals in plant-pathogen interactions.

Q4: What is the typical composition of 18-Hydroxyoctadecanoic acid in natural sources?

A4: In birch (Betula verrucosa) outer bark, 9,10-epoxy-18-hydroxyoctadecanoic acid constitutes a significant portion of the suberin monomers, accounting for approximately 36% []. Betulinol is the dominant triterpenoid found alongside 18-Hydroxyoctadecanoic acid in birch bark [].

Q5: Can 18-Hydroxyoctadecanoic acid be used to synthesize polymers?

A5: Yes, 18-Hydroxyoctadecanoic acid, specifically its 9,10-epoxy derivative, can be polymerized using enzymes like Candida antarctica lipase B [, , , , ]. This enzymatic polymerization offers a green chemistry approach to producing bio-based polyesters.

Q6: What are the potential applications of polymers derived from 18-Hydroxyoctadecanoic acid?

A6: Polyesters derived from 9,10-epoxy-18-hydroxyoctadecanoic acid show potential in various applications. For example, they can be used to enhance the water repellency of cellulose-based materials like filter paper and cotton linter cellulose [, ]. These modified materials exhibit increased hydrophobicity, decreased moisture absorption, and improved mechanical properties [, ].

Q7: How can the properties of 18-Hydroxyoctadecanoic acid-based polymers be further modified?

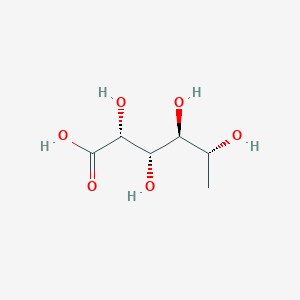

A7: The epoxy functionality in poly(9,10-epoxy-18-hydroxyoctadecanoic acid) allows for further modifications through crosslinking. For instance, curing with tartaric or oxalic acid results in crosslinked polyesters with altered thermal properties and enhanced hydrophobicity [].

Q8: Are there any other notable findings related to 18-Hydroxyoctadecanoic acid?

A8: Research on tea residue extracts revealed the presence of 9,10-epoxy-18-hydroxyoctadecanoic acid as a predominant cutin monomer []. This finding suggests the potential for utilizing tea residue as a source of valuable bio-based compounds.

Q9: What is the role of 18-Hydroxyoctadecanoic acid in honeybee communication?

A9: While 18-Hydroxyoctadecanoic acid itself is not directly mentioned in honeybee communication, related research on mandibular gland secretions highlights the importance of fatty acid metabolism and modification in honeybees []. Queens produce 9-hydroxy-2-decenoic acid (9-HDA) and 9-oxo-2-decenoic acid (ODA), which are key components of the queen mandibular pheromone []. The biosynthesis of these compounds involves similar pathways to 18-Hydroxyoctadecanoic acid, highlighting the significance of fatty acid modification in insect chemical communication.

Q10: Are there any studies on the use of supercritical carbon dioxide (scCO2) in relation to 18-Hydroxyoctadecanoic acid?

A10: Yes, research has explored the enzymatic synthesis and processing of poly(cis-9,10-epoxy-18-hydroxyoctadecanoic acid) in scCO2 []. This approach offers potential advantages for green and sustainable polymer synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)

![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)